![molecular formula C18H34O2 B1583765 Vinyl palmitate CAS No. 693-38-9](/img/structure/B1583765.png)
Vinyl palmitate
Overview
Description
Vinyl palmitate, also known as vinyl hexadecanoate, is a chemical compound with the molecular formula C18H34O2 . It has a molecular weight of 282.5 .
Synthesis Analysis
Vinyl palmitate can be synthesized from vinyl fatty acids and sugars with enzyme as a catalyst . Lipase from Thermomyces lanuginosus (TL) was found to be the most suitable for the synthesis of puerarin palmitate . The reaction order of the three hydroxyl groups was C6-OH > C2-OH > C3-OH .
Molecular Structure Analysis
The molecular structure of vinyl palmitate is available as a 2D Mol file .
Chemical Reactions Analysis
The molecule of the synthesized puerarin palmitate was identified by various analyses such as liquid chromatography–mass spectrometry (LC–MS), Fourier-transform infrared spectroscopy (FT-IR), and carbon-13 nuclear magnetic resonance (13C NMR) .
Physical And Chemical Properties Analysis
Vinyl palmitate is a white to almost white powder to lump . It has a molecular weight of 282.4614 .
Scientific Research Applications
Synthesis of Non-Ionic Bio-Based Surfactants
Vinyl Palmitate is utilized in the synthesis of fatty acid sugar esters, which are important non-ionic bio-based surfactants. These surfactants are synthesized from vinyl fatty acids and sugars using enzyme catalysis. The reaction between Vinyl Palmitate and glucose, catalyzed by lipase, has been optimized for the production of 6-O-glucose palmitate. This compound exhibits properties such as non-toxicity and biodegradability, making it suitable for applications in food, pharmaceuticals, detergents, and cosmetics .
Enzyme Immobilization
The compound plays a role in the immobilization of lipases on various supports. Polyvinyl Alcohol (PVA), when functionalized or combined with other materials like alginate, chitosan, and hydroxypropylmethylcellulose (HPMC), can immobilize lipases. This process is significant for the recovery and stabilization of the biocatalyst, which is then applied in different types of bioreactors .
Drug Delivery Systems
Solid lipids, including Vinyl Palmitate, are reported to have applications in drug delivery systems. These systems utilize the solid lipid as a matrix for controlled release of drugs. The versatility of solid lipids allows for their use in various forms such as nanoparticles, which can enhance the bioavailability and efficacy of pharmaceutical compounds .
Mechanism of Action
Target of Action
Vinyl palmitate, also known as Palmitic acid vinyl ester, is a lipophilic compound It’s known that palmitic acid, a closely related compound, interacts with various proteins and lipids within cellular membranes . It’s reasonable to infer that Vinyl palmitate may have similar targets, given its structural similarity to palmitic acid.
Mode of Action
Palmitic acid, a closely related compound, is known to influence protein interactions within lipid bilayers . Palmitic acid can affect how proteins interact with other proteins and lipids in a membrane compartment . The reversibility of palmitoylation, a process involving the addition of palmitic acid to proteins, allows different modes of trafficking between membrane compartments . Given the structural similarity, Vinyl palmitate might exhibit similar interactions with its targets.
Biochemical Pathways
Palmitic acid, a closely related compound, is known to induce endoplasmic reticulum (er) stress and autophagy . ER stress activates the unfolded protein response (UPR), which handles stimuli such as aggregated proteins or unfolded proteins in the ER lumen . Vinyl palmitate, due to its structural similarity to palmitic acid, may potentially influence similar biochemical pathways.
Pharmacokinetics
Its molecular formula is c18h34o2, and it has a molecular weight of 282461 Da These properties may influence its bioavailability and pharmacokinetics
Result of Action
Palmitic acid, a closely related compound, is known to modulate diverse cellular processes including insulin and leptin resistance, endoplasmic reticulum (er) stress, and apoptosis . Given the structural similarity, Vinyl palmitate might have similar effects on cellular processes.
Action Environment
It’s worth noting that the production and use of vinyl compounds, including vinyl palmitate, have environmental implications . The resurgence of vinyl products has raised concerns about their environmental impact, particularly in terms of sustainability and waste management . These environmental factors could potentially influence the action and stability of Vinyl palmitate.
Safety and Hazards
Future Directions
The transesterification of cellulose with vinyl esters in ionic liquid media is suggested as a prospective environmentally friendly alternative to conventional esterification . Various long-chain cellulose esters (laurate, myristate, palmitate, and stearate) with a degree of substitution (DS) up to 1.8 have been synthesized in novel distillable ionic liquid .
properties
IUPAC Name |
ethenyl hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h4H,2-3,5-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRIYYLGNDXVTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30398-71-1 | |
Record name | Hexadecanoic acid, ethenyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30398-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3061005 | |
Record name | Hexadecanoic acid, ethenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vinyl palmitate | |
CAS RN |
693-38-9 | |
Record name | Vinyl palmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=693-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexadecanoic acid, ethenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecanoic acid, ethenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexadecanoic acid, ethenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinyl palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.684 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Vinyl palmitate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J44FD9L9CY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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